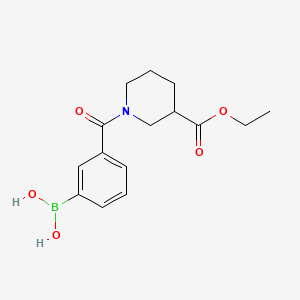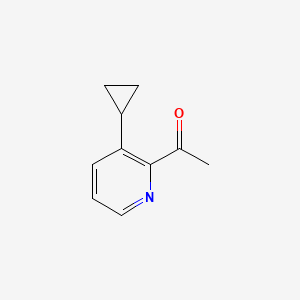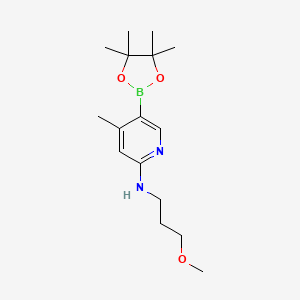
3-(Chloromethyl)-2-isopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-2-isopropoxypyridine, also known as CMIP, is an organochlorine compound with a variety of applications. It is used as a reagent in organic synthesis, as an insecticide, and as a catalyst in the production of polymers. It has also been used as a pharmaceutical intermediate and as a component in the production of detergents. CMIP has a wide range of properties that make it an attractive compound for research and development.
Aplicaciones Científicas De Investigación
Preparation and X-ray Structure of Iodylpyridines
3-(Chloromethyl)-2-isopropoxypyridine is structurally related to 2-iodylpyridines, which have been synthesized from their iodopyridine counterparts using oxidizing agents. These compounds, including 2-iodyl-3-isopropoxypyridine, demonstrate interesting reactivity, such as serving as recyclable reagents for sulfide and alcohol oxidation. The structural characteristics and reactivity of these compounds have been elucidated through X-ray diffraction analysis, highlighting their potential in synthetic organic chemistry (Yoshimura et al., 2011).
Luminescent Agents for Biological Imaging
Mitochondrial Targeting with Luminescent Agents
A study on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a thiol-reactive luminescent compound, has demonstrated its utility in fluorescence microscopy by specifically accumulating in mitochondria. This marks a novel application of 3MLCT luminescent agents in targeting cellular components for imaging purposes, showcasing the potential of related chloromethylpyridine derivatives in biological research (Amoroso et al., 2008).
Polymer Chemistry Applications
Development of Dialkylaminopyridine Catalysts
Research into dialkylaminopyridines, which can be efficiently synthesized from cyanopyridines, has led to the creation of solid-phase catalysts through selective alkylation with chloromethyl polystyrene. These catalysts are particularly effective in acylating hindered alcohols, illustrating the utility of chloromethylpyridine derivatives in enhancing polymer chemistry processes (Deratani et al., 1987).
Nanocomposite Synthesis
Polymer/TiO2 Nanocomposites
The synthesis of poly(4-chloromethyl styrene-graft-4-vinylpyridine)/TiO2 nanocomposites has been described, involving in situ radical polymerization and subsequent functionalization with TEMPO groups. This work highlights the role of chloromethylpyridine derivatives in creating advanced materials with potential applications in nanotechnology and materials science (Jaymand, 2011).
Mecanismo De Acción
Mode of Action
The mode of action of 3-(Chloromethyl)-2-isopropoxypyridine is also not well understood due to the lack of comprehensive studies on this compound. It is known that the compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine and its derivatives are often used as solvents and starting materials for the synthesis of target compounds in pharmaceuticals and agrochemicals . The specific interactions of 3-(chloromethyl)-2-isopropoxypyridine with its targets and the resulting changes are yet to be elucidated .
Biochemical Pathways
The biochemical pathways affected by 3-(Chloromethyl)-2-isopropoxypyridine are not well defined. As a derivative of pyridine, it may potentially interact with various biochemical pathways. The specific pathways and their downstream effects influenced by this compound are currently unknown .
Pharmacokinetics
A related compound, 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, has been studied in a rat model using high-pressure liquid chromatography diode array detector (HPLC-DAD) method . The specific adme properties of 3-(chloromethyl)-2-isopropoxypyridine and their impact on its bioavailability are yet to be determined .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(Chloromethyl)-2-isopropoxypyridine is not well understood. Environmental factors such as temperature, pH, and presence of other chemicals can potentially affect the action of chemical compounds. Specific studies on how these factors influence the action of 3-(chloromethyl)-2-isopropoxypyridine are currently lacking .
Propiedades
IUPAC Name |
3-(chloromethyl)-2-propan-2-yloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFOYBFHPLLXLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734158 |
Source


|
| Record name | 3-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248614-20-1 |
Source


|
| Record name | 3-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4R,7S,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B572731.png)
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)
![6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B572733.png)

![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)


![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)

